molecular formula C8H10N2O B15274544 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde

Cat. No.: B15274544
M. Wt: 150.18 g/mol
InChI Key: JGKYJGPSOKGSQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde is unique due to its aldehyde functional group, which allows for diverse chemical modifications and applications. Its versatility and potential for functionalization make it a valuable compound in various research fields .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-8-carbaldehyde

InChI

InChI=1S/C8H10N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h4-7H,1-3H2

InChI Key

JGKYJGPSOKGSQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CN=CN2C1)C=O

Origin of Product

United States

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